Boc-ala-ala-OH

Overview

Description

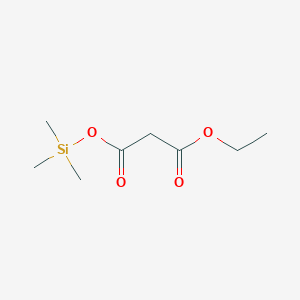

Boc-ala-ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Protein Protection

Boc-ala-ala-OH and related compounds play a significant role in the protection of proteins against radical-induced alterations. For instance, Alpha-lipoic acid (ALA), which is similar in structure, has been shown to protect bovine serum albumin (BSA) against hydroxyl free radical-induced polymerization and protein oxidation, suggesting its potential for geriatric topical application (Perricone et al., 1999).

2. Use in Peptide Synthesis

Compounds such as this compound are used in the synthesis of peptides. For example, the synthesis of various peptide derivatives like Boc-Ala-Sar-Sar-OH, which are involved in C-alkylation reactions with sarcosine moieties, demonstrates their utility in peptide chemistry (Seebach et al., 1991).

3. Applications in Enzyme Kinetics

The kinetics of peptide boronic acids, including compounds similar to this compound, have been studied in their interaction with proteases like alpha-lytic protease. These studies contribute to our understanding of enzyme kinetics and the development of enzyme inhibitors (Kettner et al., 1988).

Mechanism of Action

Target of Action

Boc-ala-ala-OH, also known as N-tert-butoxycarbonyl-L-alanine, is a derivative of the naturally occurring amino acid L-alanine . The primary targets of this compound are proteins and peptides that contain amine functional groups . The compound is used as a protecting group for these amines during peptide synthesis .

Mode of Action

The mode of action of this compound involves the protection and deprotection of amine functional groups in proteins and peptides . The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for the amine functional group during peptide synthesis . This protection prevents unwanted reactions from occurring at the amine site during the synthesis process . The Boc group can be removed under mild acidic conditions, revealing the free amine and allowing it to participate in subsequent reactions .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It is involved in the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The compound’s role in this pathway is primarily regulatory, as it controls the sites of reaction during peptide synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical structure and the conditions under which it is used . As a small molecule, it is expected to have good absorption and distribution properties.

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine functional groups during synthesis, this compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide product .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The Boc group is stable under a wide range of conditions, but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action. Additionally, the reaction rate can be affected by the temperature, with higher temperatures generally increasing the rate of deprotection .

Safety and Hazards

In case of accidental exposure, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDDHWTEVCBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27317-69-7 | |

| Record name | NSC334362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.